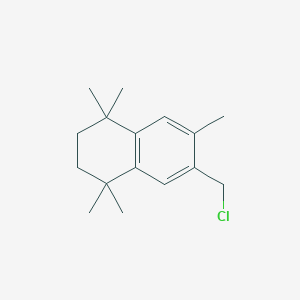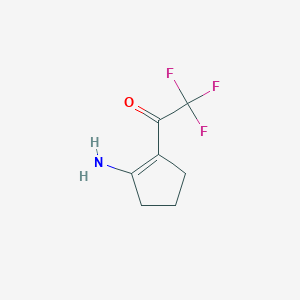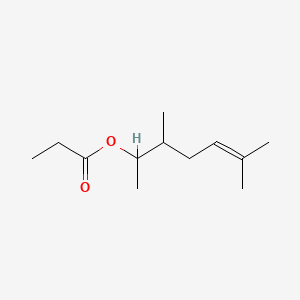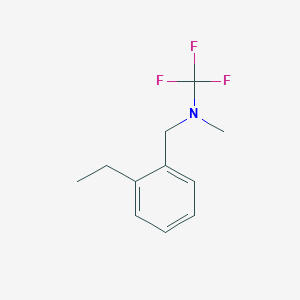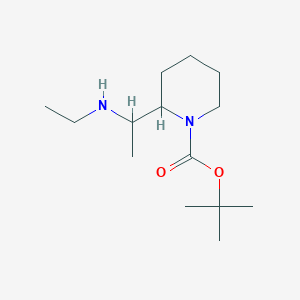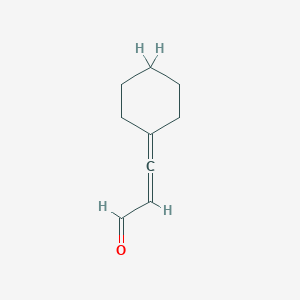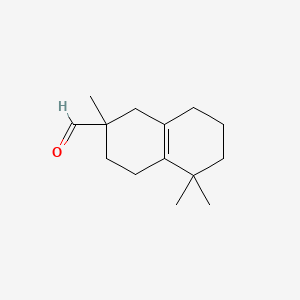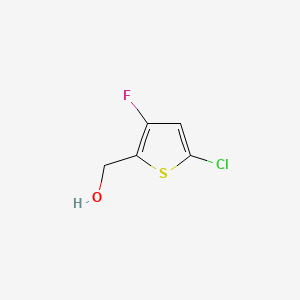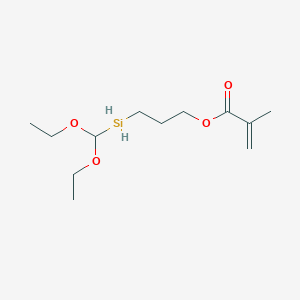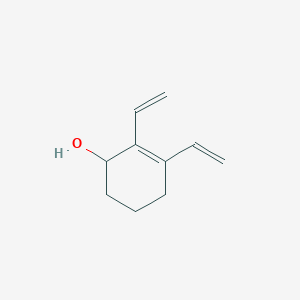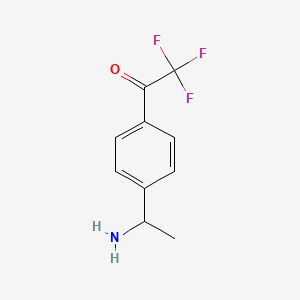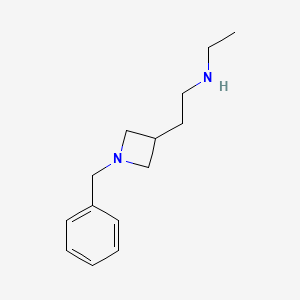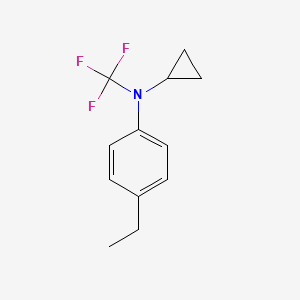
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, an ethyl group, and a trifluoromethyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Core: The starting material, 4-ethyl-aniline, is subjected to a series of reactions to introduce the cyclopropyl and trifluoromethyl groups.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst, such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives, quinone derivatives.
Reduction: Amine derivatives, hydrocarbon derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
- N-cyclopropyl-4-fluoro-2-nitroaniline
- N-cyclopropyl-4-bromo-2-nitroaniline
Uniqueness
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H14F3N |
|---|---|
Molekulargewicht |
229.24 g/mol |
IUPAC-Name |
N-cyclopropyl-4-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3N/c1-2-9-3-5-10(6-4-9)16(11-7-8-11)12(13,14)15/h3-6,11H,2,7-8H2,1H3 |
InChI-Schlüssel |
SIKFWBMEZFJTAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


